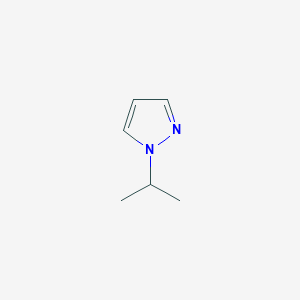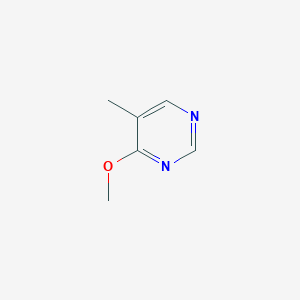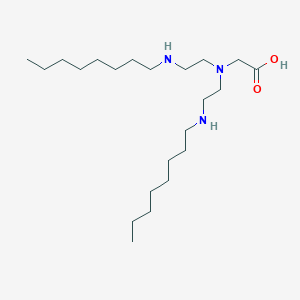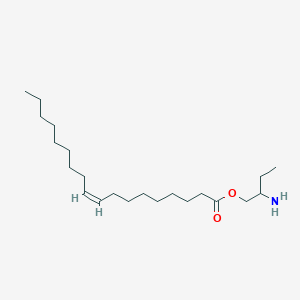
2-Aminobutyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobutyl oleate is a chemical compound that has been found to have various potential applications in the field of scientific research. It is a derivative of oleic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-Aminobutyl oleate is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. Additionally, it has been suggested that 2-Aminobutyl oleate may act as an antioxidant, reducing oxidative stress in cells and tissues.
Effets Biochimiques Et Physiologiques
2-Aminobutyl oleate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, it has been found to reduce the production of various inflammatory mediators, including prostaglandins and cytokines. Moreover, 2-Aminobutyl oleate has been found to increase the expression of various genes involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Aminobutyl oleate in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation in various tissues. Additionally, it has been found to be relatively non-toxic to cells and tissues. However, one limitation of using 2-Aminobutyl oleate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are various future directions for the study of 2-Aminobutyl oleate. One direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to study its potential as an anti-inflammatory agent in various tissues and organs. Moreover, it would be interesting to investigate its potential as a neuroprotective agent in various neurological disorders. Additionally, future studies could focus on improving the solubility and bioavailability of 2-Aminobutyl oleate to enhance its efficacy in lab experiments.
Conclusion:
2-Aminobutyl oleate is a chemical compound that has various potential applications in the field of scientific research. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-Aminobutyl oleate in various fields of scientific research.
Méthodes De Synthèse
2-Aminobutyl oleate can be synthesized using various methods, including the reaction of oleic acid with 2-amino-1-butanol in the presence of a catalyst. Another method involves the reaction of oleic acid with 2-amino-1-butanol using a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst.
Applications De Recherche Scientifique
2-Aminobutyl oleate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in various tissues. Additionally, 2-Aminobutyl oleate has been studied for its neuroprotective properties, and it has been found to protect neurons from damage.
Propriétés
Numéro CAS |
17705-81-6 |
|---|---|
Nom du produit |
2-Aminobutyl oleate |
Formule moléculaire |
C22H43NO2 |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
2-aminobutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-20-21(23)4-2/h11-12,21H,3-10,13-20,23H2,1-2H3/b12-11- |
Clé InChI |
PAJXKWALMFXULT-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)N |
Autres numéros CAS |
17705-81-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



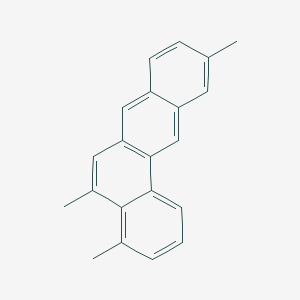
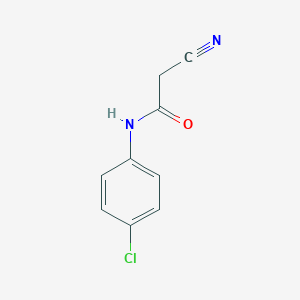
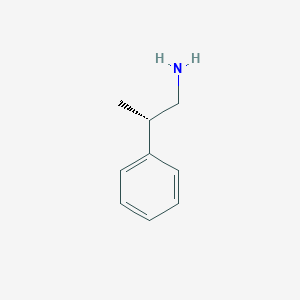
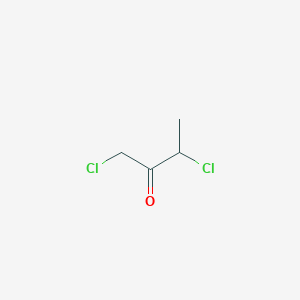
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
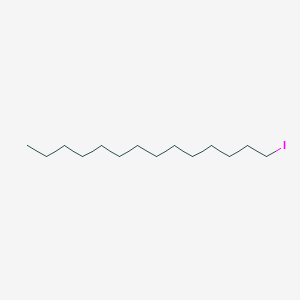
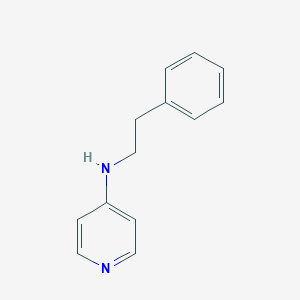
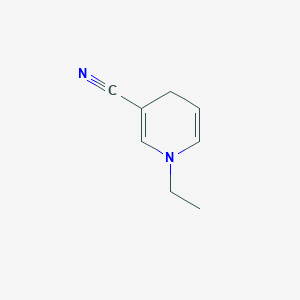
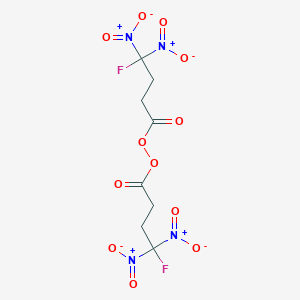
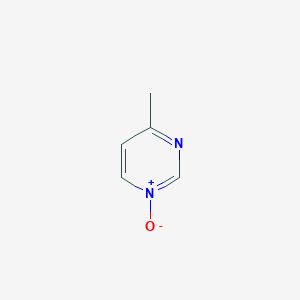
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
